molecular formula C12H15N3O3 B11804216 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

Cat. No.: B11804216
M. Wt: 249.27 g/mol
InChI Key: IJUWMCBTPOGFFA-UHFFFAOYSA-N
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Description

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a formyl group and a nicotinic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-methylnicotinic acid with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid.

    Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in cells. The formyl group may play a role in binding to proteins or enzymes, altering their activity. The nicotinic acid moiety could also contribute to its biological effects by interacting with nicotinic receptors or other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid: Unique due to the presence of both a formyl group and a nicotinic acid moiety.

    6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

The combination of a formyl group and a nicotinic acid moiety in this compound makes it a unique compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18)

InChI Key

IJUWMCBTPOGFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O

Origin of Product

United States

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